molecular formula C14H21N7O3 B2597436 2-(1,3-dimethyl-2,6-dioxo-8-(piperidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetohydrazide CAS No. 900013-38-9

2-(1,3-dimethyl-2,6-dioxo-8-(piperidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetohydrazide

Cat. No. B2597436
CAS RN: 900013-38-9
M. Wt: 335.368
InChI Key: GFOGPTCBVJDKQI-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-8-(piperidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetohydrazide is a useful research compound. Its molecular formula is C14H21N7O3 and its molecular weight is 335.368. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

2-(1,3-Dimethyl-2,6-dioxo-8-(piperidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetohydrazide serves as a precursor in the synthesis of various biologically active derivatives. For example, it has been used in the synthesis of amino-dideoxyallose and amino-deoxyribose derivatives through cycloaddition reactions, leading to compounds that exhibit significant anomeric effects, indicating potential for further chemical manipulation and study in carbohydrate chemistry (Defoin et al., 1988).

Antitumor Evaluation

Its derivatives have been evaluated for antitumor activity, revealing potential in cancer treatment. For instance, new routes for synthesis have led to compounds showing higher inhibitory effects toward tumor cell lines compared to the reference drug, doxorubicin, indicating promising anticancer properties (Al-Omran et al., 2014).

Electrochemical Studies

Novel Mannich bases bearing the pyrazolone moiety synthesized from this compound have undergone electrochemical studies. These studies provide insights into the compounds' redox behavior, which is crucial for understanding their potential applications in bioelectrochemical systems (Naik et al., 2013).

Anti-Breast Cancer Activity

The compound and its derivatives have shown significant anti-breast cancer activity. Certain derivatives have exhibited better activity than Doxorubicin, highlighting their potential as effective agents in breast cancer therapy (Al-Said et al., 2011).

Green Synthesis and Anticancer Activity

Green synthesis methods have been applied to create derivatives of this compound, demonstrating good IC50 values against HepG2 cell lines and indicating their potential as anticancer agents. These methods also emphasize the importance of environmentally friendly approaches in drug synthesis and development (Gomha et al., 2020).

properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O3/c1-18-11-10(12(23)19(2)14(18)24)21(8-9(22)17-15)13(16-11)20-6-4-3-5-7-20/h3-8,15H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOGPTCBVJDKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dimethyl-2,6-dioxo-8-(piperidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetohydrazide

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